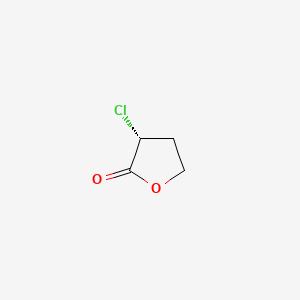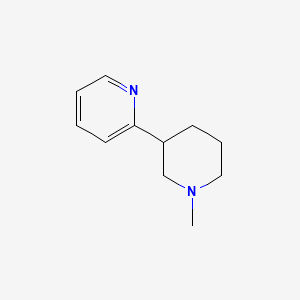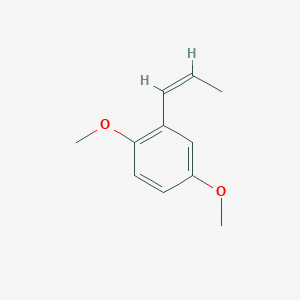
Undec-7-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-7-enol, also known as 7-Undecen-1-ol, is an organic compound with the molecular formula C11H22O. It is a long-chain unsaturated alcohol characterized by the presence of a double bond at the seventh carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-7-enol can be synthesized through several methods. One common approach involves the reduction of undec-7-enal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol with high selectivity .
Another method involves the hydroboration-oxidation of undec-7-ene. In this process, undec-7-ene is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of undec-7-ene. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion of the alkene to the corresponding alcohol .
Chemical Reactions Analysis
Types of Reactions
Undec-7-enol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Undec-7-enal, undec-7-enoic acid
Reduction: Undecane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Undec-7-enol has several applications in scientific research:
Mechanism of Action
The mechanism of action of undec-7-enol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the double bond allows for specific interactions with enzymes that catalyze the addition or removal of functional groups .
In industrial applications, this compound’s amphiphilic nature makes it effective in reducing surface tension, which is beneficial in the formulation of surfactants and emulsifiers .
Comparison with Similar Compounds
Similar Compounds
Undec-7-enal: An aldehyde with a similar structure but different functional group.
Undec-7-enoic acid: A carboxylic acid derivative of undec-7-enol.
Undecane: A fully saturated hydrocarbon without the double bond.
Uniqueness
This compound’s uniqueness lies in its unsaturated alcohol structure, which imparts distinct reactivity compared to its saturated and aldehyde counterparts. The presence of the double bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
95008-95-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-undec-7-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,12H,2-3,6-11H2,1H3/b5-4+ |
InChI Key |
HSSDVVQQUVHRTR-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCCCCCO |
Canonical SMILES |
CCCC=CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


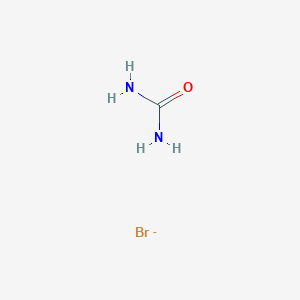
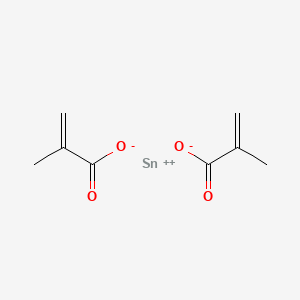
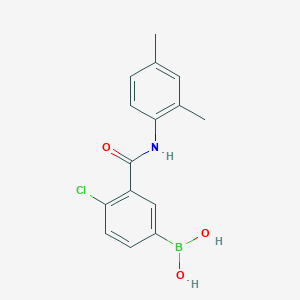
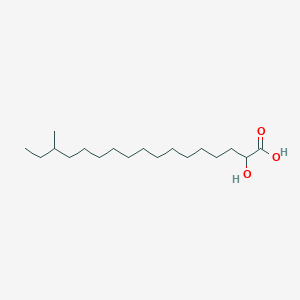
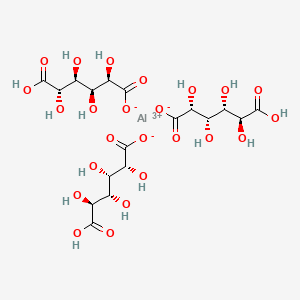
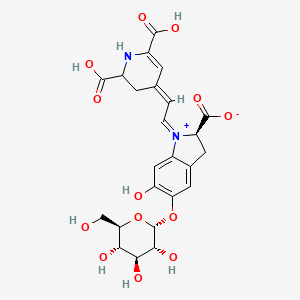


![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
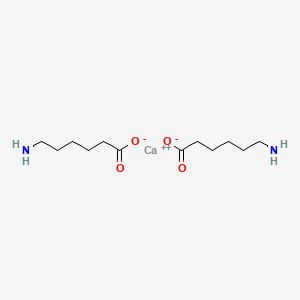
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
